molecular formula C8H7Cl2NO2 B15075447 Carbamic acid, (2,3-dichlorophenyl)-, methyl ester CAS No. 101394-13-2

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester

Cat. No.: B15075447
CAS No.: 101394-13-2
M. Wt: 220.05 g/mol
InChI Key: VGWCYRNUEOCZDU-UHFFFAOYSA-N
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Description

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a 2,3-dichlorophenyl ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,3-dichlorophenyl)-, methyl ester typically involves the reaction of 2,3-dichloroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

2,3-dichloroaniline+methyl chloroformateCarbamic acid, (2,3-dichlorophenyl)-, methyl ester\text{2,3-dichloroaniline} + \text{methyl chloroformate} \rightarrow \text{this compound} 2,3-dichloroaniline+methyl chloroformate→Carbamic acid, (2,3-dichlorophenyl)-, methyl ester

The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms on the phenyl ring.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Hydrolysis: Carbamic acid, (2,3-dichlorophenyl)-

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation and Reduction: Oxidized or reduced forms of the compound

Scientific Research Applications

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of carbamic acid, (2,3-dichlorophenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the synaptic cleft. This mechanism is similar to that of other carbamate compounds used as insecticides or pharmaceuticals.

Comparison with Similar Compounds

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester can be compared with other similar compounds, such as:

    Carbamic acid, (2,3-dichlorophenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.

    Carbamic acid, (2,4-dichlorophenyl)-, methyl ester: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    Carbamic acid, (3,4-dichlorophenyl)-, methyl ester: Similar structure but with chlorine atoms at different positions on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

101394-13-2

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl N-(2,3-dichlorophenyl)carbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-6-4-2-3-5(9)7(6)10/h2-4H,1H3,(H,11,12)

InChI Key

VGWCYRNUEOCZDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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